molecular formula C20H12O4 B077481 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone CAS No. 14734-19-1

5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone

Cat. No. B077481
CAS RN: 14734-19-1
M. Wt: 316.3 g/mol
InChI Key: JAAZJUITWOKRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone, commonly known as Tetrahydrodibenzotetrone (THBT), is a polycyclic aromatic ketone that has been synthesized and studied extensively for its potential applications in various fields of science. It has been found to possess a range of biological and chemical properties that make it an interesting compound for scientific research.

Mechanism Of Action

The mechanism of action of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone is not fully understood, but it is believed to act through a variety of pathways. 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Additionally, 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been found to induce apoptosis in cancer cells, and has been shown to inhibit viral replication.

Biochemical And Physiological Effects

5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been found to have a range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been found to decrease the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages And Limitations For Lab Experiments

One advantage of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone is that it is relatively easy to synthesize and purify, making it a readily available compound for scientific research. Additionally, 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been found to have a range of biological and chemical properties that make it an interesting compound for investigation. However, one limitation of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects on various biological pathways.

Future Directions

There are many potential future directions for research on 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone. One area of investigation could be the development of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone derivatives with improved bioavailability and efficacy. Additionally, further research is needed to fully understand the mechanism of action of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone and its effects on various biological pathways. 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone could also be investigated as a potential therapeutic agent for a range of diseases, including cancer, viral infections, and neurodegenerative diseases. Finally, 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone could be studied for its potential use in the development of new materials with unique properties.

Synthesis Methods

The synthesis of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone involves the reaction of 1,2,4,5-tetramethoxybenzene with 1,2,4,5-tetrahydroxybenzene in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction, followed by a dehydration step, and finally a cyclization step. The yield of the reaction is typically around 50%, and the final product can be purified using column chromatography.

Scientific Research Applications

5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been studied extensively for its potential applications in various fields of science. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, and has been investigated as a potential drug candidate for these indications. Additionally, 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been found to have antioxidant properties, and has been studied for its potential use in preventing oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

14734-19-1

Product Name

5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone

Molecular Formula

C20H12O4

Molecular Weight

316.3 g/mol

IUPAC Name

pentacyclo[10.8.0.02,11.04,9.014,19]icosa-4,6,8,14,16,18-hexaene-3,10,13,20-tetrone

InChI

InChI=1S/C20H12O4/c21-17-9-5-1-2-6-10(9)18(22)14-13(17)15-16(14)20(24)12-8-4-3-7-11(12)19(15)23/h1-8,13-16H

InChI Key

JAAZJUITWOKRKO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3C(C2=O)C4C3C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3C(C2=O)C4C3C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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